Cucumarioside A2-2

Description

Overview of Marine Natural Products and Triterpene Glycosides in Academic Research

Research into marine natural products has been ongoing since the 1960s, revealing compounds with wide structural diversity and potential applications in pharmaceuticals, food supplements, and taxonomy markers. rjsvd.comter-arkhiv.ru Glycosides, characterized by a sugar moiety attached to a triterpene or steroid aglycone, are widespread in nature, including marine invertebrates like echinoderms, octocorals, and sponges. frontiersin.org Triterpene glycosides, specifically, are characteristic secondary metabolites of echinoderms, with sea cucumbers being particularly rich sources. frontiersin.orgnih.govmdpi.com These compounds often possess unique structures not found in terrestrial organisms, making them subjects of intense academic investigation. mdpi.comnih.gov

Significance of Holothurian Secondary Metabolites in Biological and Pharmaceutical Research

Holothurians, commonly known as sea cucumbers, are a significant group of marine invertebrates that produce a wide array of secondary metabolites, including triterpene glycosides, also referred to as saponins (B1172615). nih.govmdpi.comresearchgate.net These compounds are of considerable interest in biological and pharmaceutical research due to their diverse and potent biological activities. nih.govmdpi.com Sea cucumber extracts and their secondary metabolites have shown promise as potential sources of natural drugs, with reported activities including antitumor, anticoagulant, antiviral, immunomodulatory, and anti-inflammatory effects. nih.govmdpi.comsymbiosisonlinepublishing.com The therapeutic use of sea cucumbers in traditional folk medicine in Asian countries for various ailments underscores their historical recognition for medicinal properties. mdpi.comsymbiosisonlinepublishing.com

Historical Context of Cucumarioside (B1229730) A2-2 Discovery and Initial Bioactivity Characterization

The discovery of cucumariosides dates back to the early 20th century with their isolation from the body walls of various sea cucumber species. mdpi.comresearchgate.net Cucumarioside A2-2 (CA2-2) is a specific triterpene glycoside initially isolated from the Far-Eastern sea cucumber Cucumaria japonica. mdpi.comkarger.commedkoo.com Early research characterized CA2-2 as a compound with potential biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. ontosight.ai Studies demonstrated its cytotoxic activity against certain cancer cell lines and its ability to influence immune responses. ontosight.ai

Research Rationale for Investigating this compound as a Bioactive Compound

The rationale for investigating this compound as a bioactive compound stems from the established broad spectrum of biological activities exhibited by holothurian triterpene glycosides. mdpi.commdpi.com Given the urgent need for new therapeutic agents, particularly in areas like cancer treatment where drug resistance is a significant challenge, marine organisms and their unique metabolites like CA2-2 present valuable avenues for exploration. mdpi.com Previous studies highlighting the ability of CA2-2 to suppress tumor cell growth, induce apoptosis, and modulate the immune system provided a strong basis for further in-depth research into its mechanisms of action and therapeutic potential. mdpi.comkarger.comresearchgate.netmedchemexpress.cn The complex chemical structure of CA2-2, consisting of a lanostane-type aglycone and a complex glycosidic chain, also motivates research into structure-activity relationships to understand how its specific features contribute to its observed bioactivities. ontosight.aimdpi.com

This compound has been shown to influence tumor cell viability at micromolar concentrations, with EC50 values estimated to be in the range of 2.1 to 2.7 µM in mouse Ehrlich carcinoma cells. karger.com At subcytotoxic concentrations, it exhibits a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase. karger.com Research has indicated that CA2-2 can induce apoptosis in tumor cells via a caspase-dependent pathway. rjsvd.commdpi.comkarger.com Studies on human prostate cancer PC-3 cells demonstrated that CA2-2 induced G2/M-phase cell cycle arrest and caspase-dependent apoptosis through an intrinsic pathway. mdpi.com Furthermore, it inhibited the formation and growth of PC-3 cell colonies at low micromolar concentrations. mdpi.com

Investigations into the immunomodulatory effects of CA2-2 have shown that it can cause macrophage activation in mouse spleen. nih.gov Intraperitoneal administration of CA2-2 led to increased expression of macrophage activating markers and a change in macrophage phenotype towards M1. nih.gov Pretreated macrophages with CA2-2 have demonstrated the ability to target and kill various cancer cells. medchemexpress.cn

Detailed research findings on this compound highlight its multifaceted biological activities. The following table summarizes some key findings:

| Biological Activity | Observed Effects | Model System | Source |

| Cytotoxicity | Influences tumor cell viability at micromolar concentrations (EC50: 2.1-2.7 µM) | Mouse Ehrlich carcinoma cells | karger.com |

| Cell Cycle Arrest | Blocks cell proliferation and DNA biosynthesis in S phase; Induces G2/M arrest | Mouse Ehrlich carcinoma cells; Human PC-3 cells | mdpi.comkarger.com |

| Apoptosis Induction | Induces caspase-dependent apoptosis via intrinsic pathway | Mouse Ehrlich carcinoma cells; Human PC-3 cells | mdpi.comkarger.com |

| Colony Formation Inhibition | Effectively inhibits formation and growth of tumor cell colonies at low micromolar concentrations | Human PC-3 cells | mdpi.com |

| Immunomodulation | Causes macrophage activation (M1 phenotype polarization); Pretreated macrophages target and kill cancer cells | Mouse spleen; in vitro cancer cells | medchemexpress.cnnih.gov |

Further research continues to explore the molecular mechanisms underlying these activities and the potential of this compound for therapeutic development.

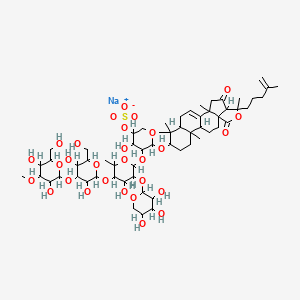

Structure

2D Structure

Properties

CAS No. |

95499-80-2 |

|---|---|

Molecular Formula |

C59H91NaO29S |

Molecular Weight |

1319.4 g/mol |

IUPAC Name |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-[[2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C59H92O29S.Na/c1-24(2)11-10-16-58(8)48-28(62)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(72)87-58)82-52-46(38(67)32(23-78-52)88-89(73,74)75)86-53-47(85-49-39(68)35(64)29(63)22-77-49)40(69)43(25(3)79-53)83-51-42(71)45(37(66)31(21-61)81-51)84-50-41(70)44(76-9)36(65)30(20-60)80-50;/h12,25-26,29-53,60-61,63-71H,1,10-11,13-23H2,2-9H3,(H,73,74,75);/q;+1/p-1 |

InChI Key |

WULKPPVSMODIMK-NQSPPEQVSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cucumarioside A2-2; |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Analytical Methodologies of Cucumarioside A2 2

Advanced Isolation Procedures from Marine Organisms

The isolation of Cucumarioside (B1229730) A2-2 from sea cucumbers involves specialized procedures designed to extract and purify this specific class of triterpene glycosides.

Extraction and Fractionation Techniques

Extraction of Cucumarioside A2-2 from the body wall of sea cucumbers, such as Cucumaria japonica, commonly employs methods involving organic solvents. A modified method described for the isolation of this compound involves extracting the sea cucumber body wall with 50% ethanol (B145695) under boiling conditions. The combined extracts are then evaporated, and the resulting residue is subjected to further processing. nih.gov Another approach involves dissolving the extract in distilled water to obtain a sum of triterpene glycosides and sterols. nih.gov Sequential solvent fractionation using solvents like petroleum ether, chloroform, ethyl acetate, and n-butanol has also been employed in the isolation of compounds from sea cucumbers, although the specific application directly to this compound isolation in this context is not explicitly detailed. nih.gov Supercritical CO2 extraction has also been explored for extracting triterpene glycosides from Cucumaria frondosa japonica, demonstrating its potential as an emerging extraction technique. mdpi.com

Chromatographic Purification Strategies for High-Purity Isolation

Achieving high purity of this compound requires the application of various chromatographic techniques. Following initial extraction and fractionation, reverse phase chromatography using materials like Polichrom-1 is utilized to obtain a sum of triterpene glycosides and sterols. nih.gov Further purification of the monosulfated triterpene glycosides can be achieved using silica (B1680970) gel column chromatography with specific solvent systems, such as chloroform-ethanol-water. nih.gov Preparative reverse phase HPLC-MS and subsequent HPLC-MS on silica gel are crucial steps for isolating pure this compound. nih.gov These methods allow for the separation of this compound from other co-occurring glycosides and impurities, leading to a chromatographically pure compound. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The complex structure of this compound is determined through the extensive analysis of data obtained from various spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Glycoside Structural Analysis

NMR spectroscopy, including both 1D and 2D techniques, is a fundamental tool for the structural elucidation of complex glycosides like this compound. Analysis of 13C NMR spectra is routinely used to confirm the purity and identify the structure of isolated this compound by comparing it with previously published data. karger.comnih.govnih.gov Extensive analysis of 1D and 2D NMR spectra, such as 1H, 13C NMR, 1D TOCSY, and 2D NMR (1H,1H COSY, HMBC, HSQC, ROESY), is essential for establishing the complete chemical structure, including the arrangement of monosaccharide residues in the carbohydrate chain and the structure of the aglycone. nih.govdntb.gov.ua

Mass Spectrometry (MS) Applications in Molecular Structure Confirmation

Mass spectrometry plays a vital role in confirming the molecular weight and providing structural information through fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HR-ESI-MS) are commonly used to determine the molecular formula and obtain precise mass measurements of this compound and related glycosides. nih.govdntb.gov.ua MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) and MALDI Imaging Mass Spectrometry (IMS) have been employed to detect this compound in biological samples and study its distribution. nih.govmdpi.comnih.govresearchgate.net The MS/MS spectra of sulfated glycosides typically show a characteristic diagnostic ion at m/z 96.96, indicating the presence of a sulfate (B86663) group, and fragmentation patterns arising from the cleavage of glycosidic bonds. mdpi.com

Biological Activities and Bioactivity Profiling of Cucumarioside A2 2

Antitumor and Cytostatic Research

The antitumor and cytostatic properties of Cucumarioside (B1229730) A2-2 have been investigated through in vitro studies on different cancer cell models. researchgate.netkarger.commdpi.comnih.gov

In Vitro Studies on Neoplastic Cell Lines

Research using various cancer cell lines has provided insights into how Cucumarioside A2-2 affects key cellular processes in malignant cells. researchgate.netkarger.commdpi.comnih.govdntb.gov.uanih.goviiarjournals.org

This compound has demonstrated the ability to inhibit the proliferation of cancer cells in vitro. Studies on mouse Ehrlich carcinoma (EAC) cells showed that this compound at subcytotoxic concentrations exhibits a cytostatic effect by blocking cell proliferation. researchgate.netkarger.com In human prostate cancer PC-3 cells, this compound also inhibited cell viability in a concentration-dependent manner with an IC50 of 2.05 μM after 48 hours. mdpi.comnih.gov

Here is a summary of proliferation inhibition data:

| Cell Line | Effect on Proliferation | Concentration Range | Reference |

| Mouse Ehrlich Carcinoma (EAC) | Blocked | Subcytotoxic | researchgate.netkarger.com |

| Human Prostate Cancer (PC-3) | Inhibited | Micromolar (IC50 2.05 μM) | mdpi.comnih.gov |

A significant finding in the research on this compound is its capacity to induce apoptosis in tumor cells. researchgate.netkarger.commdpi.comnih.govdntb.gov.uanih.goviiarjournals.orgmedchemexpress.com In Ehrlich carcinoma cells, this compound was shown to induce apoptosis in a caspase-dependent manner, bypassing the activation of the p53-dependent segment. researchgate.netkarger.comnih.gov This induction was observed to be dose- and time-dependent in EAC cells, with the most pronounced effect on early apoptosis seen at a concentration of 1 nM. karger.com In human prostate cancer PC-3 cells, this compound induced caspase-dependent apoptosis via an intrinsic pathway, characterized by the activation of caspase-3 and caspase-9, and the cleavage of PARP-1. mdpi.comdntb.gov.uanih.gov The effect was dose-dependent after 48 hours of treatment. nih.gov

This compound has been shown to modulate the cell cycle progression in cancer cells. In mouse Ehrlich carcinoma cells, the glycoside exhibited a cytostatic effect by blocking the cell cycle in the S phase. researchgate.netkarger.comnih.gov In contrast, studies on human prostate cancer PC-3 cells indicated that this compound induced a G2/M-phase cell cycle arrest. mdpi.comdntb.gov.uanih.gov The effect on PC-3 cells was also accompanied by an increase in the number of aneuploid cells containing fragmented DNA, appearing in the sub-G0 phase, which is indicative of apoptosis. nih.gov

Research has demonstrated that this compound can inhibit DNA biosynthesis in cancer cells. In mouse Ehrlich carcinoma cells, this compound at subcytotoxic concentrations was found to block DNA biosynthesis in the S phase. researchgate.netkarger.comnih.gov This inhibition of DNA synthesis contributes to its cytostatic effect and the arrest of the cell cycle. researchgate.netkarger.com

This compound has also been shown to inhibit the colony formation and clonogenicity of cancer cells. In human prostate cancer PC-3 cells, the glycoside inhibited the formation and growth of colonies at low micromolar concentrations. mdpi.comdntb.gov.ua A significant reduction in colony growth was observed when this compound was applied at concentrations of 1 to 2 μM. nih.gov

Here is a summary of colony formation inhibition data:

| Cell Line | Effect on Colony Formation | Concentration Range | Reference |

| Human Prostate Cancer (PC-3) | Inhibited | Low micromolar (1-2 μM) | mdpi.comdntb.gov.uanih.gov |

Studies on Overcoming Multidrug Resistance in Tumor Cells

This compound has been investigated for its ability to overcome multidrug resistance (MDR) in tumor cells. MDR is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a variety of structurally and functionally unrelated drugs. nih.gov

Studies using Ehrlich ascites carcinoma (EAC) cells, which exhibit MDR often due to the overexpression of P-glycoprotein, have shown that this compound can influence the accumulation and retention of chemotherapeutic agents. nih.govnih.gov Treatment of EAC cells with this compound at concentrations ranging from 0.01 to 0.1 µM blocked the efflux of Calcein-AM, a fluorescent probe, and doxorubicin (B1662922) (DOX) from the cancer cells. nih.govnih.govresearchgate.net This action led to an increased intracellular accumulation and enhanced cytotoxicity of DOX in EAC cells. nih.govresearchgate.net

Furthermore, in non-cytotoxic concentrations, this compound, as well as its complexes with cholesterol, was found to block the activity of the membrane transport protein P-glycoprotein in EAC cells. nih.govresearchgate.net This blockage prevents the efflux of substances like Calcein from the cells. nih.gov These findings suggest that this compound and its cholesterol complexes may act as potential inhibitors of tumor cell multidrug resistance by blocking P-glycoprotein activity. nih.gov

In Vivo Anticancer Efficacy in Experimental Animal Models

Tumor Growth Regression Studies

In vivo studies have indicated that this compound can inhibit the development and induce regression of tumors in animal models. Administration of solutions containing certain sea cucumber triterpene glycosides, including those related to this compound, has been shown to induce tumor growth regression in animals. karger.com

In experiments with CD-1 strain mice inoculated with Ehrlich ascites carcinoma, this compound, complexed with cholesterol, demonstrated an inhibitory effect on tumor development in the early period after inoculation. karger.com On the tenth day, tumor development was not visually detected in approximately 25-30% of cases in the experimental group, in contrast to 100% tumor development in the control group. karger.com While tumors were observed in both groups by the 20th day, these early results suggest an impact on initial tumor establishment. karger.com

Additionally, this compound has been shown to suppress the growth of mouse Ehrlich carcinoma cells in vivo. mdpi.com The in vivo anticancer effect of this compound may be linked to its ability to arrest the cell cycle in the synthetic phase and induce programmed tumor cell death. karger.comnih.gov

Impact on Tumor Burden and Progression

Intraperitoneal administration of solutions of some sea cucumber triterpene glycosides in rodents has been reported to significantly reduce tumor burden and metastasis. scienceopen.com Tumor burden refers to the number of cancer cells, the size of a tumor, or the amount of cancer in the body. cancer.gov

This compound, alone and complexed with cholesterol, has been reported to increase the average life span (ALS) of mice bearing Ehrlich carcinoma. frontiersin.org Mice pre-inoculated with EAC and subsequently treated with this compound showed an increased ALS compared to control mice. frontiersin.org In one study, mice pre-treated with this compound before tumor cell transplantation, and then subsequently treated with doxorubicin, showed a 100% survival rate for the observation period of 70 days, compared to an ALS of 21.5 days for mice inoculated with untreated cancer cells. frontiersin.org This suggests that this compound can enhance the antitumor effect of doxorubicin in vivo. nih.govfrontiersin.org

Studies using xenografts of AsPC-1 and S2013 cells in a nude mouse model also investigated the impact of combined treatment with gemcitabine (B846) and glycosides. scienceopen.com While this study refers to glycosides in general, it highlights the approach of assessing the impact on tumor growth in vivo. scienceopen.com

Immunomodulatory Research

This compound has demonstrated pronounced immunomodulatory effects in both in vitro and in vivo studies. nih.govmdpi.com Its influence on the immune system, particularly on macrophages, is an area of active research. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmedchemexpress.cnresearchgate.net

Macrophage Activation Studies

This compound has been shown to induce macrophage activation and polarization, particularly towards the M1 phenotype. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netmedchemexpress.cnresearchgate.netmedchemexpress.com Macrophages play a crucial role in the immune response, acting as a first line of defense and contributing to tissue homeostasis. nih.gov

Studies comparing the immunomodulatory effect of this compound with lipopolysaccharide (LPS) on mouse spleen have shown that this compound administration leads to increased macrophage activation. nih.govnih.govresearchgate.netmdpi.com This activation is accompanied by a change in macrophage phenotype to M1. nih.govresearchgate.netmdpi.comresearchgate.net The M1 phenotype is typically associated with pro-inflammatory responses and anti-tumor activity. nih.govmdpi.com

This compound has been found to accelerate macrophage adhesion, spreading, mobility, and proliferation. nih.gov It also increases lysosomal activity and enhances the phagocytosis and bactericidal ability of leukocytes by activating oxygen-dependent killing mechanisms. nih.gov

Interactive Table 1: Effect of this compound on Macrophage Activities

| Macrophage Activity | Effect of this compound | Source |

| Adhesion | Accelerated | nih.govresearchgate.net |

| Spreading | Accelerated | nih.govresearchgate.net |

| Mobility | Accelerated | nih.govresearchgate.net |

| Proliferation | Accelerated | nih.gov |

| Lysosomal Activity | Increased | nih.govresearchgate.netresearchgate.net |

| Phagocytosis | Enhanced | nih.gov |

| Bactericidal Ability | Enhanced | nih.gov |

| Polarization | Towards M1 phenotype | nih.govresearchgate.netnih.govmdpi.comresearchgate.netmedchemexpress.cnresearchgate.netmedchemexpress.com |

| Tumoricial Activity (in vitro) | Increased against cancer cells | nih.gov |

Induction of Macrophage Activating Markers (e.g., iba-1, IL-1β, iNOs, ROS, NO)

A key aspect of this compound's immunomodulatory effect is the induction of specific macrophage activating markers. Intraperitoneal administration of this compound in mice leads to increased levels of markers such as iba-1, IL-1β, iNOs, ROS, and NO in spleen macrophages. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

Iba-1 (ionized calcium-binding adapter molecule 1) is a protein highly expressed in microglia and macrophages of activated tissue. nih.gov Increased iba-1 expression is indicative of macrophage activation. nih.govresearchgate.netmdpi.com

IL-1β (Interleukin-1 beta) is a pro-inflammatory cytokine produced by activated macrophages and plays a role in immune responses. nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com this compound has been shown to increase the expression of IL-1β. nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net

iNOs (inducible nitric oxide synthase) is an enzyme responsible for the production of nitric oxide (NO). nih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com NO is a molecule involved in various physiological processes, including immune responses and has a complex role in tumor promotion or suppression. nih.govmdpi.com this compound stimulation is accompanied by increased iNOs expression and NO formation. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

ROS (reactive oxygen species) are chemically reactive chemical species containing oxygen. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov Increased ROS production is another characteristic of activated macrophages and contributes to their microbicidal and anti-tumor activities. nih.govmdpi.comnih.gov this compound has been shown to increase ROS production in spleen macrophages. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

Interactive Table 2: Induction of Macrophage Activating Markers by this compound

| Macrophage Activating Marker | Effect of this compound | Location (in vivo studies) | Source |

| iba-1 | Increased | Mouse spleen | nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net |

| IL-1β | Increased | Mouse spleen | nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net |

| iNOs | Increased | Mouse spleen | nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net |

| ROS | Increased | Mouse spleen | nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net |

| NO | Increased formation | Mouse spleen | nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net |

These findings collectively indicate that this compound activates macrophages and promotes their differentiation into the M1 phenotype, which is associated with enhanced immune responses and potential anti-tumor effects. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmedchemexpress.cnresearchgate.netmedchemexpress.com

Macrophage Phenotype Modulation (e.g., M1 Polarization)

Studies have demonstrated that this compound can induce the activation and polarization of macrophages towards the M1 phenotype. Incubation of murine macrophages, including RAW 264.7 cells and peritoneal macrophages, with CA2-2 leads to this polarization nih.govmedchemexpress.comnih.govnih.govmdpi.com. This effect has been observed at nanomolar concentrations, with 0.01 µM showing noticeable stimulation of nitric oxide (NO) production and significant activation of iNOS gene expression nih.gov. The maximum increase in iNOS gene expression, approximately 15-fold, was observed 4 hours after incubation with 0.01 µM CA2-2 nih.gov.

M1 polarization induced by CA2-2 is associated with increased expression of several macrophage activating markers, including iba-1, IL-1β, reactive oxygen species (ROS), iNOS, and NO nih.govnih.govresearchgate.net. For instance, incubation of RAW 264.7 cells with CA2-2 resulted in increased production of tumor necrosis factor-alpha (TNF-α) nih.gov. Flow cytometry analysis of RAW 264.7 cells treated with 0.01 µM CA2-2 showed an obvious shift in fluorescence signal, indicative of activation and M1 polarization mdpi.com. Lower concentrations (0.001 and 0.01 µM) were found to stimulate NO content in the cell cytoplasm, raising it by approximately 1.2 times compared to control cells, while a higher concentration (1.0 µM) led to a pronounced inhibition of NO production nih.gov. Notably, the M2 polarization stage of macrophages was not significantly induced by CA2-2 application mdpi.com.

| Macrophage Marker | Effect of CA2-2 Treatment | Associated Phenotype | Source |

|---|---|---|---|

| iba-1 | Increased expression | M1 activation | nih.govnih.govresearchgate.net |

| IL-1β | Increased production | M1 activation | nih.govnih.govresearchgate.net |

| ROS | Increased production (at certain concentrations) | M1 activation | nih.govnih.govresearchgate.net |

| iNOS | Increased expression/activity | M1 activation | nih.govnih.govresearchgate.net |

| NO | Increased production (at certain concentrations) | M1 activation | nih.govnih.govresearchgate.net |

| TNF-α | Increased production (by human mononuclear cells) | Pro-inflammatory | nih.gov |

| IL-6 | Increased production (by human mononuclear cells) | Pro-inflammatory | nih.gov |

| CD86 | Increased M1 marker expression (in tumor tissue macrophages) | M1 phenotype | nih.gov |

Histological and Cellular Changes in Spleen Tissue

Intraperitoneal administration of this compound in mice has been shown to induce changes in the morphology and proliferative activity within the spleen researchgate.netnih.gov. While CA2-2 administration did not significantly affect splenic weights, it led to alterations in the ratio of red to white pulp, with the proportion of splenic white pulp increasing by up to 34% researchgate.netnih.gov.

A detailed examination using the Proliferating Cell Nuclear Antigen (PCNA) marker revealed that the proliferative activity in the white pulp increased significantly under the influence of CA2-2, showing a 2.07-fold increase researchgate.netnih.gov. The localization of PCNA-positive nuclei within the white pulp and their dimensional characteristics suggest that a substantial portion of this proliferating cell population consists of B cells researchgate.netnih.gov. Furthermore, mass spectrometry analysis of spleen peptide/protein homogenates indicated marked changes in the protein/peptide profile following stimulation with CA2-2, particularly in the red pulp nih.govresearchgate.netnih.gov. Histochemical staining for iNOs also showed an increased positive area in the spleen, with the staining area in the red pulp being more than 3 times greater than in the white pulp in control, glycoside, and LPS groups nih.gov. The increase in the iNOs positive area in the white pulp of mice treated with glycoside was observed to be 146% nih.gov.

| Spleen Parameter | Effect of CA2-2 Administration (in mice) | Notes | Source |

|---|---|---|---|

| Splenic Weight | No significant influence | Compared to LPS which caused increase | researchgate.netnih.gov |

| Ratio of Red to White Pulp | Changes observed | Increased proportion of white pulp | researchgate.netnih.gov |

| Proportion of White Pulp | Increased by up to 34% | Compared to control | researchgate.netnih.gov |

| Proliferative Activity (White Pulp) | Increased by 2.07 times | Assessed by PCNA marker | researchgate.netnih.gov |

| Proliferating Cells in White Pulp | Predominantly B cells | Based on PCNA localization and size | researchgate.netnih.gov |

| Spleen Peptide/Protein Profile | Marked changes observed | Primarily in red pulp | nih.govresearchgate.netnih.gov |

| iNOs Positive Area (White Pulp) | Increased by 146% | Assessed by histochemical staining | nih.gov |

| iNOs Positive Area (Red Pulp) | Tendency to increase | Compared to control | nih.gov |

Enhancement of Cellular Immunity

This compound exhibits pronounced immunomodulatory effects, contributing to the enhancement of cellular immunity both in vitro and in vivo nih.govnih.gov. The glycoside accelerates key functions of macrophages, including adhesion, spreading, mobility, and proliferation nih.govresearchgate.netresearchgate.net. It also increases lysosomal activity and boosts the phagocytic and bactericidal capabilities of leukocytes by activating oxygen-dependent killing mechanisms nih.govresearchgate.netacs.org.

Furthermore, CA2-2 has been shown to influence lymphocyte activity. It can reactivate the expression of membrane-associated proteins CD3, CD4, and CD8 in lymphocytes that have been pretreated with immunosuppression compounds nih.gov. Studies using low concentrations of CA2-2 have indicated that it specifically interacts with P2X receptors, predominantly P2X4, on the membranes of mature macrophages nih.govresearchgate.net. This interaction leads to enhanced reversible ATP-dependent Ca2+ intake and recovery of Ca2+ transport inactivation, ultimately resulting in the activation of cellular immunity nih.govresearchgate.net. CA2-2 also modulated the expression of several intracellular proteins in mouse splenocytes nih.gov.

Anti-inflammatory Research

Research suggests that this compound possesses anti-inflammatory activity ontosight.ai.

Inhibition of Pro-inflammatory Cytokines and Enzymes

Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes ontosight.ai. However, other research highlights that CA2-2 induces the production of certain pro-inflammatory cytokines, such as TNF-α and IL-6, by human mononuclear cells nih.gov. In the context of macrophage M1 polarization, CA2-2 treatment is associated with increased levels of pro-inflammatory markers including IL-1β, iNOS, and NO nih.govnih.govmdpi.comresearchgate.net. The observed effects on pro-inflammatory mediators appear to be complex and context-dependent, particularly in relation to macrophage activation state.

Molecular Mechanisms of Action of Cucumarioside A2 2

Elucidation of Antitumor Mechanisms

The antitumor mechanisms of Cucumarioside (B1229730) A2-2 involve direct interactions with tumor cells and the induction of programmed cell death. researchgate.netkarger.comnih.gov

Direct Interaction with Tumor Cells at Subcytotoxic Concentrations

Cucumarioside A2-2 demonstrates the ability to interact directly with tumor cells, even at concentrations below the cytotoxic range. researchgate.netkarger.comnih.gov At subcytotoxic concentrations, this compound has been observed to exert a cytostatic effect. researchgate.netkarger.comnih.gov This cytostatic effect is characterized by the blocking of cell proliferation and DNA biosynthesis, specifically in the S phase of the cell cycle. researchgate.netkarger.comnih.gov Studies on mouse Ehrlich carcinoma cells have shown that this compound at a subcytotoxic range of concentrations inhibits cell proliferation and DNA biosynthesis in the S phase. researchgate.netkarger.comnih.gov The anticancer and proapoptotic properties of this compound at noncytotoxic concentrations may be a result of this direct interaction with tumor cells. karger.com

Apoptosis Induction Pathways

A key mechanism by which this compound exerts its antitumor effect is through the induction of apoptosis, or programmed cell death, in tumor cells. researchgate.netkarger.comnih.gov

Caspase-Dependent Apoptosis Execution

Research indicates that this compound can induce apoptosis in tumor cells through a caspase-dependent pathway. researchgate.netkarger.comnih.govpreprints.orgmdpi.comresearchgate.net Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. mdpi.com Studies have shown that this compound induces caspase-dependent apoptosis in various cancer cell lines, including mouse Ehrlich carcinoma cells and human prostate cancer PC-3 cells. researchgate.netkarger.comnih.govpreprints.orgmdpi.commdpi.com

Intrinsic Apoptosis Pathway Involvement

The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is involved in this compound-induced cell death. preprints.orgmdpi.com This pathway is characterized by mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspases. mdpi.comdntb.gov.ua Studies using human prostate cancer PC-3 cells have demonstrated that this compound induces caspase-dependent apoptosis executed via an intrinsic pathway. mdpi.comresearchgate.net

p53-Independent Segment Bypassing

Notably, this compound may induce apoptosis in tumor cells by bypassing the activation of the p53-dependent segment. researchgate.netkarger.comnih.govmdpi.com The tumor suppressor protein p53 is a key regulator of apoptosis, and its inactivation is common in many cancers, contributing to drug resistance. mdpi.complos.org The ability of this compound to induce apoptosis independently of p53 suggests its potential effectiveness against tumors with compromised p53 function. researchgate.netkarger.comnih.govmdpi.com

Activation of Specific Caspases (e.g., Caspase-3, -7, -9) and Cleavage of PARP-1

The execution of apoptosis induced by this compound involves the activation of specific caspases. Key caspases implicated include Caspase-3, Caspase-7, and Caspase-9. preprints.orgmdpi.commdpi.comnih.gov Caspase-9 is typically associated with the initiation of the intrinsic apoptotic pathway, while Caspase-3 and Caspase-7 are effector caspases responsible for cleaving cellular substrates, leading to the morphological changes observed during apoptosis. mdpi.com

Research on human prostate cancer PC-3 cells treated with this compound revealed the activation of proapoptotic caspases, specifically Caspase-3 and Caspase-9. mdpi.com This activation is accompanied by the appearance of a cleavage product of PARP-1 (poly (ADP-ribose) polymerase 1), a well-established substrate of activated caspases and a marker of apoptotic cell death. preprints.orgmdpi.commdpi.com The cleavage of PARP-1 by activated caspases, such as Caspase-3, signifies the irreversible commitment to apoptosis. preprints.orgmdpi.commdpi.com Studies on mouse Ehrlich carcinoma cells also showed that this compound induced an increase in caspase-3 levels. karger.com

Data Table: Effects of this compound on Tumor Cells

| Cell Line / Model | Concentration Range Tested | Observed Effects | Relevant Mechanisms | Source |

| Mouse Ehrlich Carcinoma | Micromolar, Subcytotoxic | Decreased viability, Cytostatic effect (blocking proliferation, DNA biosynthesis) | Direct interaction, Cell cycle arrest (S phase), Caspase-dependent apoptosis, Bypassing p53-dependent segment | researchgate.netkarger.comnih.govmdpi.com |

| Human Prostate Cancer PC-3 | Micromolar (e.g., 2 µM) | Decreased viability, Apoptosis induction, Inhibition of colony formation/growth | Caspase-dependent apoptosis, Intrinsic pathway involvement, Activation of Caspase-3, -9, Cleavage of PARP-1, G2/M cell cycle arrest | mdpi.comresearchgate.net |

| Human Leukemia Cells | Not specified | Apoptosis induction | Caspase-dependent apoptosis | preprints.orgdntb.gov.ua |

Cell Cycle Regulation Mechanisms

Cell cycle regulation is a critical process in controlling cell proliferation. This compound has been shown to interfere with this process in tumor cells, leading to cell cycle arrest at specific phases. researchgate.netkarger.comnih.govresearchgate.net

Arrest in the DNA Synthesis (S) Phase

Studies have indicated that this compound can induce cell cycle arrest in the DNA synthesis (S) phase in certain tumor cells. researchgate.netkarger.comnih.govresearchgate.net This arrest is associated with the inhibition of DNA biosynthesis, effectively blocking the ability of cancer cells to replicate their genetic material and proliferate. researchgate.netkarger.comnih.gov This cytostatic effect is observed at subcytotoxic concentrations of the glycoside. researchgate.netkarger.comnih.gov

Arrest in the G2/M Phase

In addition to S phase arrest, this compound has also been demonstrated to induce cell cycle arrest in the G2/M phase, particularly in human prostate cancer PC-3 cells. dntb.gov.uamdpi.comnih.govnih.govdntb.gov.uax-mol.com This blockade in the G2/M phase prevents cells from entering mitosis, thereby inhibiting cell division. mdpi.com The effect on cell cycle progression in PC-3 cells treated with this compound for 48 hours included a significant increase in the number of cells containing fragmented DNA and a blockade in the G2/M phase. mdpi.com

Inhibition of Cell Proliferation

Consistent with its effects on cell cycle progression, this compound inhibits the proliferation of tumor cells. researchgate.netkarger.comnih.govmdpi.comdntb.gov.uanih.govmdpi.comnih.govresearchgate.net This inhibition has been observed in various cancer cell lines, including human prostate cancer PC-3 cells and mouse Ehrlich carcinoma cells. researchgate.netkarger.comnih.govdntb.gov.uamdpi.comnih.gov The antiproliferative properties are linked to its ability to block DNA biosynthesis and induce cell cycle arrest. researchgate.netkarger.comnih.gov this compound can inhibit the formation and growth of cancer cell colonies at low micromolar concentrations. dntb.gov.uamdpi.comnih.gov

Proteomic Analysis of Cellular Targets and Regulatory Networks

Proteomic analysis has been employed to gain deeper insights into the molecular targets and regulatory networks affected by this compound. karger.comdntb.gov.uanih.govmdpi.comnih.govmdpi.comnih.gov This approach helps identify altered proteins involved in various cellular processes. karger.comdntb.gov.uanih.govmdpi.comnih.govmdpi.comnih.gov

Identification of Altered Proteins Associated with Metastatic Potential, Invasion, and Apoptosis

Global proteome analysis using techniques such as 2D-PAGE followed by MALDI-MS and bioinformatic evaluation has revealed that this compound treatment leads to alterations in proteins involved in key cellular processes, including metastatic potential, invasion, and apoptosis. karger.comdntb.gov.uanih.govmdpi.comnih.govmdpi.comnih.gov This suggests that the compound's anticancer activity may involve modulating pathways related to these processes. karger.comdntb.gov.uanih.govmdpi.comnih.govmdpi.comnih.gov A proteomics analysis identified 20 proteins whose expression was significantly altered following treatment with this compound. nih.govmdpi.com

Regulation of Specific Proteins (e.g., Keratin (B1170402) 81, CrkII, IL-1β, Cathepsin B/C)

Proteomic studies have identified the regulation of specific proteins by this compound. karger.comdntb.gov.uanih.govmdpi.comnih.govmdpi.comnih.govpreprints.org Among these are Keratin 81, CrkII, Interleukin-1β (IL-1β), and Cathepsin B (or Cathepsin C). karger.comdntb.gov.uanih.govmdpi.comnih.govmdpi.comnih.govpreprints.org These proteins are implicated in various cellular functions, including structural integrity (Keratin 81), cell signaling and adhesion (CrkII), inflammatory responses and apoptosis (IL-1β), and proteolysis involved in invasion and apoptosis (Cathepsin B/C). karger.comnih.govpreprints.org While the regulation of Keratin 81, CrkII, IL-1β, and cathepsin B was identified through proteomics, validation experiments showed that treatment with this compound resulted in a significant increase in the expression of both interleukin-1β isoforms, while the expression of keratin 81 remained at the control level. nih.govmdpi.com Cathepsin C was also identified as a potential target in human prostate cancer cells. mdpi.com

Table 1: Select Proteins with Altered Expression Following this compound Treatment

| Protein | Role in Cellular Process | Observed Regulation by this compound (Proteomics) | Validation (Western Blotting) |

| Keratin 81 | Structural integrity, Metastatic potential | Altered expression identified | Expression remained at control level nih.govmdpi.com |

| CrkII | Cell signaling, Adhesion, Invasion | Altered expression identified | Not specified in search results |

| IL-1β | Inflammatory responses, Apoptosis | Altered expression identified | Significant increase in expression nih.govmdpi.com |

| Cathepsin B/C | Proteolysis, Invasion, Apoptosis | Altered expression identified (Cathepsin B/C) | Cathepsin C identified as potential target mdpi.com |

Interaction with Cellular Membranes and Related Membranolytic Actions

This compound exhibits significant membranotropic action, interacting with both cellular and model membranes. karger.com This interaction is considered a basis for some of its biological activities, including cytotoxicity at higher concentrations. karger.comfrontiersin.org The membranolytic action of cucumariosides, including this compound, may involve the formation of molecular complexes with membrane sterols. frontiersin.orgfrontiersin.org This interaction can lead to changes in membrane properties such as ion permeability and viscosity. karger.comfrontiersin.org

Binding with Membrane Components (e.g., Sphingomyelin, Phospholipids, Cholesterol)

The interaction of triterpene glycosides with membrane lipids is a key aspect of their membranolytic activity. This compound's cytotoxic properties are largely attributed to its interaction with membrane sterols, particularly Δ⁵-sterols like cholesterol. karger.com Studies suggest that cholesterol is a primary molecular target for many glycosides in cell membranes. mdpi.comnih.gov

Molecular dynamics simulations have provided insights into the binding of cucumariosides with membrane components. While some cucumariosides (like A1 and A8) primarily interact with sphingomyelin, phospholipids, and cholesterol leading to pore formation, Cucumarioside A2 (referenced as compound 59, which is structurally related to A2-2) has been shown to interact differently. nih.govresearchgate.netresearchgate.net In silico analysis suggests that Cucumarioside A2 interacts with model membranes through the formation of phospholipid and cholesterol clusters in the outer and inner membrane leaflets, respectively. nih.govresearchgate.netresearchgate.net Glycoside/phospholipid interactions appeared more favorable than glycoside/cholesterol interactions in these simulations, although the glycoside demonstrated an agglomerating effect on cholesterol molecules in the inner leaflet. nih.govresearchgate.netresearchgate.net

Research indicates that there may be at least two binding sites for this compound on cellular membranes: a low-affinity site associated with membrane cholesterol, potentially responsible for cytotoxic effects, and a high-affinity site corresponding to a hypothetical receptor involved in immunostimulation. researchgate.net

Mechanisms of Pore Formation or Lipid Cluster Generation

While some cucumariosides are known to induce pore formation in membranes by forming complexes with sterols, this compound appears to operate through a different mechanism at the molecular level, as suggested by in silico studies. frontiersin.orgfrontiersin.orgnih.govresearchgate.net Instead of forming distinct pores, Cucumarioside A2 (compound 59) is proposed to induce the formation of phospholipid and cholesterol clusters within the membrane bilayers. nih.govresearchgate.netresearchgate.net This clustering effect in the outer and inner membrane leaflets represents an alternative mechanism of membrane interaction compared to the pore-forming action observed with other glycosides. nih.govresearchgate.netresearchgate.net

Elucidation of Immunomodulatory Mechanisms

This compound has demonstrated pronounced immunomodulatory effects both in vitro and in vivo. nih.govmdpi.comontosight.ainih.gov Its immunomodulatory activity is observed at lower, non-cytotoxic concentrations. karger.comfrontiersin.org This activity is associated with the activation of cellular immunity. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Specific Interaction with Purinergic Receptors (P2X receptors, predominantly P2X4) on Macrophage Membranes

A key mechanism underlying the immunomodulatory effects of this compound involves its specific interaction with purinergic receptors on the membranes of mature macrophages. nih.govmdpi.comresearchgate.netnih.govresearchgate.netscience.govresearchgate.net Studies utilizing various techniques, including patch-clamp and inhibitory analysis, have demonstrated that this compound interacts with P2X receptors, with a predominant effect on the P2X4 subtype. nih.govresearchgate.netnih.govscience.govresearchgate.net This interaction is considered to be cholesterol-independent, distinguishing it from the cholesterol-dependent membrane interactions associated with cytotoxicity. mdpi.comresearchgate.net

Enhancement of Reversible ATP-Dependent Ca2+ Intake

Interaction of this compound with P2X receptors on macrophages leads to the enhancement of reversible ATP-dependent Ca²⁺ intake. nih.govnih.govresearchgate.netscience.govresearchgate.net P2X receptors are ATP-gated ion channels that allow the influx of cations, including Ca²⁺, upon binding of extracellular ATP. This compound's interaction with these receptors modulates their activity, facilitating the influx of calcium ions into the macrophage cytoplasm in an ATP-dependent manner. nih.govnih.govresearchgate.netscience.govresearchgate.net This increase in intracellular calcium concentration is a crucial signaling event in macrophage activation. researchgate.net

Biosynthesis and Chemoecological Aspects of Cucumarioside A2 2

Biosynthetic Pathways of Triterpene Glycosides in Sea Cucumbers

The biosynthesis of sea cucumber triterpene glycosides follows a mosaic or combinatorial type of pathway. preprints.orgmdpi.comresearchgate.net This means that the carbohydrate chains and aglycones are formed independently and then assembled, creating a biosynthetic network. preprints.orgmdpi.comresearchgate.net The precursor for triterpenes, sterols, and triterpene glycosides is 2,3-oxidosqualene (B107256), which is cyclized by oxidosqualene cyclase (OSC). researchgate.netpreprints.org

Independent Formation and Assembly of Carbohydrate Chains and Aglycones

The carbohydrate chains and aglycones of triterpene glycosides are biosynthesized simultaneously but independently from each other. researchgate.net This independent formation contributes significantly to the tremendous structural diversity found in this class of natural products from sea cucumbers. researchgate.net

In species like Cucumaria frondosa, there are distinct branches in the biosynthesis of carbohydrate chains. One branch leads to monosulfated branched pentaosides with xylose as the third monosaccharide unit, while another leads to monosulfated branched pentaosides with glucose as the third unit and additional sulfate (B86663) groups. preprints.org The carbohydrate chain is typically attached to the C-3 position of the aglycone. preprints.orgfrontiersin.orgfrontiersin.org Common monosaccharide residues found in the carbohydrate chains include D-xylose, D-glucose, D-quinovose, and 3-O-methyl-D-glucose. nih.govpreprints.orgfrontiersin.org

Aglycone biosynthesis in C. frondosa involves the transformation of lanostane (B1242432) precursors, which can have either 7(8)- or 9(11)-double bonds, into holostane (with an 18(20)-lactone) and non-holostane derivatives. preprints.org The presence of aglycones with both 7(8)- and 9(11)-double bond positions is a characteristic feature of glycoside biosynthesis in C. frondosa. preprints.org Two different oxidosqualene cyclases may be involved in the formation of lanostane precursors with these differing double bond positions. preprints.org

Enzymatic Modifications and Glycosylation Events in Biosynthesis

The biosynthesis of triterpene glycosides involves enzymatic modifications, including glycosylation and sulfation. Glycosylation is a stepwise process where individual monosaccharides are added to the forming carbohydrate chain at specific positions. mdpi.comresearchgate.net Sulfation is also a key modification, with sulfate groups commonly linked to monosaccharide units of the carbohydrate chain. nih.gov In many cases, glycosylation and sulfation are parallel and competitive processes. semanticscholar.org

Studies on species like Thyonidium kurilensis show that the analysis of structural features of aglycones and carbohydrate chains reveals their biogenetic relationships. nih.gov The positions of interglycosidic linkages are established through spectroscopic methods like ROESY and HMBC. mdpi.comnih.govnih.gov For instance, in djakonovioside C1 from Cucumaria djakonovi, the positions of glycosidic linkages were corroborated by these correlations, showing the attachment of xylose to the aglycone, quinovose to xylose, glucose to quinovose, 3-O-methylglucose to glucose, and an additional xylose to the first xylose residue. nih.gov

The presence of different oxidosqualene cyclases (OSCs) in sea cucumbers, such as T. kurilensis, indicates the conversion of 2,3-oxidosqualene into different triterpene alcohols, leading to various aglycone skeletons. researchgate.netpreprints.orgnih.gov For example, T. kurilensis contains glycosides with both 7(8)- and 9(11)-double bonds in the lanostane nucleus, suggesting the existence of at least two OSCs. nih.gov

Enzymatic introduction of sulfate groups can occur at various positions on the carbohydrate chain. mdpi.com Biogenetic analysis suggests that sulfation of the upper sugar chains may precede that of the bottom ones, and sulfation at C-6 of glucose residues attached to C-4 of the first xylose unit may take precedence. mdpi.com

Data on the monosaccharide composition and linkages in some sea cucumber glycosides are presented in the following table:

| Monosaccharide Unit | Linkage Position | Attached To | Species Example | Citation |

| Xylose (Xyl1) | C-3 | Aglycone | Cucumaria djakonovi | nih.gov |

| Quinovose (Qui2) | C-2 | Xyl1 | Cucumaria djakonovi | nih.gov |

| Glucose (Glc3) | C-4 | Qui2 | Cucumaria djakonovi | nih.gov |

| 3-O-methylglucose (MeGlc4) | C-3 | Glc3 | Cucumaria djakonovi | nih.gov |

| Xylose (Xyl5) | C-2 | Xyl2 | Cucumaria djakonovi | nih.gov |

| Quinovose | C-2 | Xyl1 | Thyonidium kurilensis | nih.gov |

| Glucose | C-4 | Qui2 | Thyonidium kurilensis | nih.gov |

| 3-O-methylglucose | C-3 | Glc3 | Thyonidium kurilensis | nih.gov |

| Glucose | C-4 | Xyl1 | Thyonidium kurilensis | nih.gov |

| 3-O-methylglucose | C-3 | Glc5 | Thyonidium kurilensis | nih.gov |

Cucumarioside (B1229730) A2-2 is a pentaoside with a sulfate group at C-4 of the first xylose residue and 3-O-methylglucose as the terminal monosaccharide unit. frontiersin.orgnih.gov It is considered biogenetically connected to Cucumarioside A4-2, which has glucose instead of 3-O-methylglucose as the terminal unit. frontiersin.orgfrontiersin.org

Ecological Role and Natural Function of Cucumarioside A2-2 in Marine Ecosystems

Triterpene glycosides, including this compound, play important ecological roles in marine ecosystems. They are considered characteristic secondary metabolites of sea cucumbers and are believed to be responsible for various biological activities that contribute to the survival and defense of these organisms. nih.govfrontiersin.orgnih.gov

Sea cucumbers, being soft-bodied and slow-moving, lack an adaptive immune system and rely on specialized protective chemicals like glycosylated triterpenes as part of their innate immune system. researchgate.net These compounds are often found in high concentrations in the body wall and Cuvierian tubules (defensive organs that can be ejected). nih.gov

This compound has been reported to possess immunomodulatory properties, significantly enhancing natural cellular defense barriers against invading pathogens. researchgate.net It can stimulate macrophage activation, spreading, and motility, and enhance the phagocytosis and bactericidal ability of leukocytes. nih.govresearchgate.netnih.gov This suggests a role in the sea cucumber's defense against microbial threats.

Furthermore, triterpene glycosides contribute to the general cytotoxicity observed in sea cucumbers, which can deter predators. nih.govfrontiersin.org The membranolytic properties of these glycosides, arising from their interaction with sterols in cell membranes, are considered a basic mechanism underlying their biological activities, including cytotoxicity. nih.govfrontiersin.org

This compound has also been implicated in the chemical communication system of certain sea cucumber species, such as Cucumaria japonica. pherobase.com This suggests a potential role as a semiochemical compound, influencing interactions within the same species.

The presence and structural diversity of triterpene glycosides can also serve as chemotaxonomic markers, aiding in the classification and understanding of phylogenetic relationships between different sea cucumber species. nih.govmdpi.comvliz.be

Advanced Research Methodologies Applied to Cucumarioside A2 2 Studies

In Vitro Experimental Design and Execution

In vitro studies with Cucumarioside (B1229730) A2-2 typically involve exposing various cell types, including cancer cells and immune cells, to the compound under controlled laboratory conditions. karger.comnih.govdntb.gov.uanih.govfrontiersin.org These experiments are designed to assess the compound's effects on fundamental cellular processes such as viability, proliferation, cell cycle progression, apoptosis, protein expression, and receptor interactions.

Cell Culture and Viability Assays (e.g., MTT, Non-specific Esterase Assay)

Cell culture is a foundational technique used to maintain and grow cells in a controlled environment, allowing for the study of Cucumarioside A2-2's direct effects on specific cell populations. karger.comnih.govdntb.gov.uanih.gov Cell viability assays are then employed to quantify the number of living cells after treatment with the compound.

The MTT assay is a common colorimetric method used to measure cellular metabolic activity, which is indicative of cell viability and proliferation. karger.commdpi.commdpi.com This assay relies on the reduction of a yellow tetrazolium dye (MTT) into purple formazan (B1609692) by metabolically active cells. Studies on this compound have utilized the MTT assay to determine its cytotoxic activity against various cell lines, including Ehrlich ascites carcinoma (EAC) cells and human prostate cancer PC-3 cells. karger.commdpi.commdpi.comnih.gov

The non-specific esterase assay is another method used to assess cell viability by measuring the activity of intracellular esterases, enzymes present in live cells. karger.com This assay often uses a fluorescent probe like fluorescein (B123965) diacetate (FDA), which is cleaved by esterases in viable cells to produce a fluorescent product. karger.com Research on this compound has employed this assay to evaluate its influence on cell viability, providing complementary data to the MTT assay. karger.comresearchgate.netnih.gov

Data from viability assays have shown that this compound influences tumor cell viability at micromolar concentrations. karger.comnih.govresearchgate.net For instance, studies on EAC cells reported EC50 values for this compound of 2.1 μM using the non-specific esterase assay and 2.7 μM using the MTT assay. karger.comnih.govresearchgate.netnih.gov In human prostate cancer PC-3 cells, a concentration-dependent cytotoxic effect was observed with an IC50 of 2.05 μM after 48 hours of treatment, as evaluated by the MTT assay. nih.govmdpi.com

| Cell Line | Assay | EC50/IC50 (μM) | Incubation Time | Source |

| EAC | Non-specific Esterase | 2.1 | Not specified | karger.comnih.govresearchgate.netnih.gov |

| EAC | MTT | 2.7 | Not specified | karger.comnih.govresearchgate.netnih.gov |

| PC-3 | MTT | 2.05 | 48 hours | nih.govmdpi.com |

Flow Cytometry for Cell Cycle and Apoptosis Analysis (e.g., Annexin V, Propidium Iodide Staining)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cell populations. karger.comresearchgate.net In studies of this compound, it has been extensively used to investigate the compound's effects on cell cycle progression and the induction of apoptosis. karger.comnih.govnih.govresearchgate.netresearchgate.netphysiology.org

Cell cycle analysis using flow cytometry typically involves staining cells with a fluorescent dye that intercalates into DNA, such as Propidium Iodide (PI). karger.comresearchgate.netthermofisher.cnchemometec.comnih.gov The intensity of the fluorescence signal is proportional to the DNA content, allowing researchers to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). karger.comresearchgate.net Studies have shown that this compound can cause cell cycle arrest, specifically in the S phase in EAC cells and the G2/M phase in human prostate cancer PC-3 cells. karger.comnih.govnih.govresearchgate.net An increase in the percentage of cells in the SubG0 phase, indicative of fragmented DNA, has also been observed, suggesting the induction of apoptosis. karger.comnih.govresearchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which potential anticancer agents exert their effects. karger.comnih.govnih.gov Flow cytometry using Annexin V and Propidium Iodide (PI) double staining is a standard method to detect apoptotic cells. karger.comthermofisher.cnchemometec.comnih.govresearchgate.netnih.gov Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. karger.comthermofisher.cnchemometec.comresearchgate.netnih.gov PI is a membrane-impermeant dye that stains the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis. karger.comthermofisher.cnchemometec.comnih.govresearchgate.netnih.gov By using both stains, flow cytometry can differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). karger.comthermofisher.cnchemometec.comresearchgate.net

Studies using Annexin V/PI staining have demonstrated that this compound induces apoptosis in tumor cells. karger.comnih.govnih.govresearchgate.netresearchgate.netscienceopen.com In EAC cells, this compound increased the apoptosis rate in a dose- and time-dependent manner. karger.com The glycoside induced PS translocation within the first 6 hours of incubation, with a maximal effect observed at 3 hours. karger.com

Radiometric Assays for DNA Biosynthesis (e.g., 3H-Thd Incorporation)

Radiometric assays, such as those measuring the incorporation of tritiated thymidine (B127349) (3H-Thd), are used to assess DNA synthesis, a crucial process for cell proliferation. karger.comresearchgate.net By quantifying the uptake of radioactive thymidine into newly synthesized DNA, researchers can determine the rate of DNA biosynthesis and evaluate the inhibitory effects of compounds. karger.comresearchgate.net

Studies on this compound have utilized 3H-Thd incorporation assays to investigate its impact on DNA synthesis in tumor cells. karger.comresearchgate.net These experiments have shown that this compound can block DNA biosynthesis. karger.comnih.govresearchgate.netnih.gov For instance, a cytotoxic concentration of 10 μM this compound was found to almost completely block DNA biosynthesis in EAC cells. karger.comresearchgate.net This finding supports the observation from cell cycle analysis that the compound can induce cell cycle arrest in the S phase, where DNA replication occurs. karger.comnih.govresearchgate.net

Global Proteome Analysis (e.g., 2D-PAGE, MALDI-MS, Western Blotting)

Global proteome analysis involves the comprehensive study of the entire set of proteins expressed by a cell or tissue under specific conditions. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net Techniques such as two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) are powerful tools for separating and identifying thousands of proteins, allowing for the detection of changes in protein expression levels in response to treatment with compounds like this compound. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net

Studies investigating the mechanism of action of this compound in human prostate cancer PC-3 cells have employed a global proteomics approach using 2D-PAGE followed by MALDI-MS and bioinformatic analysis. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net This analysis revealed alterations in the expression of proteins involved in various cellular processes, including metastatic potential, invasion, and apoptosis. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net Specific proteins identified as being regulated by this compound include keratin (B1170402) 81, CrkII, IL-1β, and cathepsin B. nih.govdntb.gov.uanih.govresearchgate.net

Western blotting is a widely used technique to detect specific proteins in a sample and assess their expression levels. nih.govfrontiersin.orgnih.govnih.govresearchgate.netnovusbio.com It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.govfrontiersin.orgnih.govnih.govresearchgate.netnovusbio.com This method is often used to validate findings from global proteome analysis or to investigate the expression of specific proteins involved in pathways affected by this compound, such as those related to apoptosis (e.g., caspases, Bax, Bcl-2) or cell signaling (e.g., CrkII). nih.govdntb.gov.uanih.govnih.govresearchgate.net For instance, the effects of this compound on the regulation of proteins identified by 2D-PAGE/MALDI-MS have been validated using 2D Western blotting analysis. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net

Immunoblotting and Immunofluorescence for Protein Expression and Localization

Immunoblotting, also known as Western blotting, is used to detect and quantify specific proteins based on their ability to bind to specific antibodies. researchgate.netnih.govresearchgate.netnovusbio.comamanote.com As mentioned above, it's a key technique for validating protein expression changes. Studies on this compound have used immunoblotting to examine the levels of proteins involved in its mechanism of action, such as caspase-3. researchgate.netnih.gov

Immunofluorescence is a microscopy technique that uses fluorescently labeled antibodies to visualize the location of specific proteins or antigens within cells or tissues. researchgate.netnovusbio.comamanote.comnih.govabcam.com This technique provides spatial information about protein distribution, which can be crucial for understanding their function and how it might be affected by a compound like this compound. While the provided search results specifically mention immunoblotting in the context of this compound studies, immunofluorescence is a complementary technique often used alongside it to provide a more complete picture of protein dynamics. Although no specific data points for immunofluorescence studies on this compound were detailed in the search results, the technique is generally applied to determine the subcellular localization of target proteins and assess changes in their distribution upon treatment. nih.govabcam.com

Electrophysiological Techniques (e.g., Patch-Clamp) for Receptor Interaction Studies

Electrophysiological techniques, such as patch-clamp, are used to measure the electrical properties of cells and ion channels. nih.govresearchgate.netphysiology.orgamanote.comnih.govresearchgate.netslideshare.net The patch-clamp technique allows researchers to record the flow of ions through single or multiple ion channels in the cell membrane, providing insights into the function and regulation of these channels and their interaction with potential ligands. physiology.orgnih.govresearchgate.netslideshare.net

Research into the immunomodulatory properties of this compound has employed patch-clamp techniques to investigate its interaction with purinergic receptors, specifically P2X receptors, on the membranes of macrophages. amanote.comresearchgate.net These studies have demonstrated that low concentrations of this compound can specifically interact with P2X receptors, predominantly P2X4, on mature macrophages. amanote.com This interaction was shown to enhance reversible ATP-dependent Ca2+ intake and recover Ca2+ transport at inactivation of these receptors. amanote.comacs.org This suggests that the immunomodulatory effects of this compound may be mediated, at least in part, through its direct interaction with these ion channels on immune cells. amanote.comresearchgate.net

Advanced Imaging Techniques (e.g., Confocal Microscopy, Fluorescent Imaging)

Advanced imaging techniques, such as confocal microscopy and fluorescent imaging, are essential tools for visualizing cellular structures, processes, and the localization of molecules within cells and tissues. Confocal microscopy, in particular, uses point illumination and a spatial pinhole to eliminate out-of-focus light, producing sharper, high-resolution images and enabling three-dimensional imaging with exceptional optical sectioning. integratedoptics.com This technique is valuable for studying biological structures and dynamic processes at the cellular and subcellular levels. integratedoptics.com Fluorescent imaging involves staining cells or tissues with fluorescent dyes or probes that emit light at specific wavelengths when excited, allowing for the visualization of targeted molecules or cellular components. integratedoptics.com

Studies on this compound have utilized fluorescent imaging and confocal microscopy to investigate its effects on cells. For instance, fluorescent images obtained by confocal microscopy were used to show that clusters of near-infrared fluorescent probe-conjugated nanoparticles loaded into macrophages were located in the cytoplasm. nih.govresearchgate.net Confocal microscopy has also been employed to study the dynamics of doxorubicin (B1662922) accumulation in Ehrlich ascites carcinoma (EAC) cells treated with this compound. Incubation of EAC cells with this compound led to a noticeable increase in the dynamics of doxorubicin uptake and its accumulation in the nuclei of tumor cells, as observed using confocal microscopy. mdpi.com

In Vivo Experimental Design and Execution

In vivo studies are crucial for evaluating the biological activity and therapeutic potential of compounds like this compound within living organisms. These studies involve administering the compound to animal models and assessing its effects on disease progression, physiological parameters, and target tissues.

Establishment and Assessment of Murine Tumor Models (e.g., Ehrlich Carcinoma, Prostate Cancer Xenografts)

Murine tumor models, such as Ehrlich carcinoma and prostate cancer xenografts, are commonly used in preclinical research to evaluate the in vivo anticancer activity of potential therapeutic agents. Ehrlich ascites carcinoma (EAC) is a widely used model for studying the effects of compounds on tumor growth and survival. frontiersin.orgnih.govnih.govnih.gov Studies have shown that this compound exhibits anticancer action against mouse Ehrlich carcinoma cells in vivo. nih.gov this compound, alone and complexed with cholesterol, has been reported to increase the average life span (ALS) of mice bearing Ehrlich carcinoma. frontiersin.org For example, in one study, mice pre-inoculated with Ehrlich ascites carcinoma and then treated with this compound showed an increased ALS compared to mice inoculated with untreated cancer cells. frontiersin.org this compound has also been shown to enhance the antitumor activity of doxorubicin in the Ehrlich ascites carcinoma mouse model, leading to a significant increase in life expectancy and animal survivability. mdpi.comnih.gov

While the search results mention prostate cancer xenografts in the context of evaluating other sea cucumber compounds like frondoside A, they primarily focus on the effects of this compound in Ehrlich carcinoma models. mdpi.commdpi.comnih.govpacificmarinebiotech.com However, this compound has shown promising anticancer activity in human castration-resistant prostate cancer PC-3 cells in vitro, inducing cell cycle arrest and apoptosis. mdpi.comnih.gov

Specific findings in Ehrlich carcinoma models include:

this compound complexed with cholesterol inhibited tumor development in the Ehrlich carcinoma mouse model. frontiersin.org

Daily administration of this compound increased the average life span of mice bearing Ehrlich carcinoma. frontiersin.org

this compound increased the survival of mice with Ehrlich ascites carcinoma treated with doxorubicin. mdpi.comnih.gov

Here is a table summarizing some in vivo findings of this compound in Ehrlich carcinoma models:

| Model | Treatment | Observed Effect | Source |

| Ehrlich carcinoma | This compound ± Cholesterol | Increased average life span | frontiersin.org |

| Ehrlich carcinoma | This compound + Doxorubicin | Increased average life span and survivability | mdpi.comnih.gov |

| Ehrlich carcinoma | This compound complexed with cholesterol | Inhibited tumor development | frontiersin.org |

Pharmacokinetic and Biodistribution Studies (e.g., using Labeled Compounds, MALDI-IMS)

Pharmacokinetic studies investigate how a compound is absorbed, distributed, metabolized, and excreted by an organism. Biodistribution studies specifically examine how a compound is distributed within different tissues and organs. These studies are essential for understanding the fate of a compound in vivo and its potential therapeutic efficacy and targeting.

Techniques such as using labeled compounds (e.g., tritium-labeled) and Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) are employed in pharmacokinetic and biodistribution studies. researchgate.netnih.govscienceopen.comdntb.gov.uaresearchgate.net Tritium-labeled triterpene glycosides from Cucumaria japonica, including this compound, have been used in pharmacokinetic studies. dntb.gov.uanih.gov

MALDI-IMS is a powerful tool for visualizing the spatial distribution of compounds within tissue sections. researchgate.netnih.govscienceopen.com This technique has been used to determine the distribution of this compound in mouse spleen tissue. researchgate.netnih.gov Studies using MALDI-IMS have shown that this compound is reliably detected in mouse spleen tissue after administration. researchgate.netnih.gov The glycoside was found to be stable in the spleen and did not undergo significant metabolic transformation within 24 hours post-injection. researchgate.netnih.gov

Pharmacokinetic studies using tritium-labeled this compound and analysis by MALDI-MS and MALDI-IMS have provided insights into its absorption and distribution in the spleen. researchgate.netnih.gov The maximum concentration (Cmax) of this compound in spleen tissue homogenate was observed relatively rapidly after injection. researchgate.netnih.gov MALDI-IMS analysis revealed that the glycoside was primarily located in the tunica serosa part of the spleen, with a smaller amount detected within the red and white pulp. researchgate.netnih.gov MALDI MS images obtained shortly after administration showed high drug concentrations in the regions surrounding the organ, followed by a decline in the surface part and limited redistribution to the internal part of the spleen. researchgate.netnih.gov

Histopathological and Morphological Analysis of Target Organs (e.g., Spleen)

Histopathological and morphological analysis of target organs provides crucial information about the effects of a compound on tissue structure and cellular composition. The spleen is an important organ of the immune system and has been a target organ for studying the immunomodulatory action of this compound. researchgate.netnih.gov

Studies have investigated the effects of this compound administration on the morphology and proliferative activity in the mouse spleen. nih.govnih.govresearchgate.net Histological staining, such as Hematoxylin and Eosin (H&E) staining, is used for morphological tissue analysis of spleen sections. nih.gov

Analysis of spleen morphology after this compound administration has revealed changes in the ratio of red to white pulp. nih.govnih.govresearchgate.net The proportion of splenic white pulp increased after glycoside administration. nih.govnih.govresearchgate.net Furthermore, studies examining the distribution of the Proliferating Cell Nuclear Antigen (PCNA) marker have shown that proliferative activity in the white pulp increased under the influence of this compound. nih.govnih.govresearchgate.net The localization and characteristics of PCNA-positive nuclei in the white pulp suggest that a significant portion of the proliferating cell population consists of B cells. nih.gov

Mass spectrometry profiles of spleen peptide/protein homogenate obtained using MALDI-TOF-MS have indicated marked changes in the intensity of characteristic peptide/protein peaks after exposure to this compound. nih.govnih.govresearchgate.net These findings suggest that this compound induces changes in the protein composition of the spleen, particularly in the red pulp. nih.govresearchgate.net

Here is a table summarizing some histopathological and morphological findings in mouse spleen treated with this compound:

| Organ | Analysis Method | Observed Effect | Source |

| Spleen | Histological Staining (H&E) | Changes in the ratio of red to white pulp; increased proportion of white pulp. | nih.govnih.govresearchgate.net |

| Spleen | Immunohistochemistry (PCNA) | Increased proliferative activity in the white pulp, predominantly in B cells. | nih.govnih.govresearchgate.net |

| Spleen | MALDI-TOF-MS (Peptide/Protein) | Marked changes in intensity of characteristic peptide/protein peaks, primarily in red pulp. | nih.govnih.govresearchgate.net |

Computational Chemistry and In Silico Modeling Approaches

In silico methods, such as molecular dynamics simulations, ligand-based drug design, and homology modeling, are increasingly applied in the study of natural products like this compound to understand their interactions with biological targets and predict their potential activities. journal-jps.comfrontiersin.org

Molecular Dynamics Simulations for Glycoside-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between molecules, such as triterpene glycosides and cell membranes. These simulations can provide detailed insights into how this compound interacts with lipid bilayers, which is particularly relevant given its known membranotropic action. mdpi.comresearchgate.netkarger.com

Studies using MD simulations on sea cucumber glycosides, including those structurally related to this compound, have revealed different mechanisms of membrane interaction. One mechanism involves the formation of pores in the membrane, while another involves the formation of phospholipid and cholesterol clusters in the membrane leaflets. mdpi.comresearchgate.net For Cucumarioside A2, a related compound, MD simulations indicated the formation of phospholipid and cholesterol clusters in the outer and inner membrane leaflets, respectively. Glycoside/phospholipid interactions were found to be more favorable than glycoside/cholesterol interactions involving only the aglycone side chain area. mdpi.com The glycoside was shown to interact with multiple phospholipid molecules through their polar heads, while fatty acid tails surrounded the aglycone side chain. mdpi.com

These simulations help to visualize and quantify the noncovalent intermolecular interactions, such as hydrophobic interactions and hydrogen bonds, that govern the binding of glycosides to the membrane surface. mdpi.comresearchgate.net The mode of these interactions is influenced by the aglycone structure and its side chain peculiarities. mdpi.com

Ligand-Based Drug Design Approaches